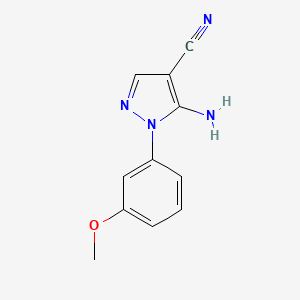

5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(3-methoxyphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-16-10-4-2-3-9(5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRXVZCMDMXZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653581 | |

| Record name | 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650628-66-3 | |

| Record name | 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Procedure

A widely reported and efficient method for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of aryl hydrazines with (ethoxymethylene)malononitrile under reflux in ethanol or trifluoroethanol, typically under nitrogen atmosphere to avoid oxidation.

Reagents :

- Aryl hydrazine (1.2 mmol), e.g., 4-methoxyphenylhydrazine hydrochloride for the 3-methoxyphenyl derivative

- (Ethoxymethylene)malononitrile (1 mmol)

- Solvent: absolute ethanol or trifluoroethanol (2 mL)

- Base (if hydrazine is a hydrochloride salt): triethylamine (Et3N) for neutralization

Procedure :

The aryl hydrazine is dissolved in ethanol, neutralized if necessary, and stirred while (ethoxymethylene)malononitrile is added slowly. The mixture is refluxed for 4 hours (or shorter for some substrates) under nitrogen. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate gradients.Yields :

For 4-methoxyphenylhydrazine (precursor to 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile), yields around 68% were reported under these conditions.

Reaction Mechanism

The reaction proceeds via a Michael-type nucleophilic addition:

- The nucleophilic amino group of the aryl hydrazine attacks the β-carbon of (ethoxymethylene)malononitrile, forming a hydrazide intermediate.

- Elimination of ethanol occurs, generating an alkylidene hydrazide.

- Intramolecular cyclization takes place by nucleophilic attack of the second nitrogen on the nitrile carbon, forming a pyrazole imine intermediate.

- Aromatization yields the final 5-amino-1-aryl-1H-pyrazole-4-carbonitrile product.

This method is highly regioselective, with no formation of 3-amino regioisomers or uncyclized hydrazides observed.

Green and Catalyst-Assisted Mechanochemical Syntheses

Mechanochemical One-Pot Synthesis Using Functionalized Magnetic Nanoparticles

Recent advances have introduced environmentally friendly, solvent-free or minimal solvent methods using mechanochemical activation and nanocatalysts:

-

- Silica-coated Fe3O4 nanoparticles functionalized with tannic acid or bis(thioglycolic acid)-vanillin (Fe3O4@SiO2@Tannic acid or Fe3O4@SiO2@Vanillin@Thioglycolic acid)

- These catalysts enable efficient, green synthesis at room temperature.

Procedure :

A mixture of malononitrile, phenylhydrazine (or substituted aryl hydrazines), and aldehyde derivatives (including azo-linked aldehydes) is ground or stirred mechanochemically in the presence of the catalyst. The reaction proceeds rapidly at ambient conditions, avoiding harsh reflux.-

- High yields

- Mild conditions

- Recyclable catalysts

- Reduced environmental impact

Application to 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile

While specific reports on the 3-methoxyphenyl derivative are limited, the methodology is applicable to various substituted aryl hydrazines, including methoxyphenyl analogs, due to the broad substrate scope of these catalysts.

Comparative Data Table of Preparation Methods

| Methodology | Reagents & Conditions | Catalyst/Environment | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Michael Addition of 4-methoxyphenylhydrazine and (ethoxymethylene)malononitrile | Ethanol, reflux, N2 atmosphere | None (solvent reflux) | 4 hours | ~68 | Requires neutralization step for hydrazine hydrochloride salt; classical method |

| Mechanochemical synthesis with Fe3O4@SiO2@Tannic acid catalyst | Malononitrile, phenylhydrazine, aldehydes, room temp, grinding | Fe3O4@SiO2@Tannic acid nanoparticles | Minutes to hours | High (>80 typical) | Green, solvent-free, catalyst recyclable; adaptable to substituted aryl hydrazines |

| Mechanochemical synthesis with Fe3O4@SiO2@Vanillin@Thioglycolic acid catalyst | Similar to above | Fe3O4@SiO2@Vanillin@Thioglycolic acid MNPs | Minutes to hours | High | Enhanced catalytic activity, environmentally benign |

Research Findings and Notes

The classical Michael addition method provides a straightforward and selective route to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, including the 3-methoxyphenyl derivative, with moderate to good yields (47–84% depending on substituent).

The regioselectivity is excellent, with no side products such as 3-amino regioisomers detected, which simplifies purification and characterization.

Mechanochemical methods using functionalized magnetic nanoparticles represent a significant advancement, offering greener, faster, and more sustainable synthesis routes with comparable or improved yields.

These green methods also facilitate the synthesis of more complex derivatives, including azo-linked pyrazoles, expanding the chemical space accessible for agrochemical and pharmaceutical applications.

Characterization of products in all methods typically involves comprehensive NMR (1H, 13C, 19F if fluorinated), COSY, HSQC, HMBC, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions. For example:

-

Acylation : Reacts with chloroacetyl chloride to form acetamide derivatives.

Reaction :Conditions : Room temperature, dichloromethane, triethylamine as base.

Yield : ~85% (analogous reaction) . -

Thiolate coupling : Reacts with 3-cyanopyridine-2-thiolates to form thieno[2,3-b]pyridines via Thorpe–Ziegler cyclization .

Condensation Reactions

The amino and cyano groups enable participation in multicomponent reactions:

-

Three-component reactions with aldehydes and malononitrile yield fused pyrazole derivatives. For example, mechanochemical reactions with azo-linked aldehydes produce azo-pyrazole-carbonitrile hybrids .

Conditions :

Cyclization and Annulation

The compound serves as a precursor for heterocyclic expansions:

-

Pyrazolo[1,5-a]pyrimidines : Reacts with enaminones or cinnamonitriles via regioselective annulation .

-

Thienopyridines : Reacts with S-nucleophiles to form sulfur-containing fused rings .

Mechanistic Insights

Scientific Research Applications

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile, a compound of interest in medicinal chemistry, has garnered attention for its diverse applications in scientific research. This article explores its applications, focusing on pharmacological activities, synthetic methodologies, and potential in drug development.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. Research highlights include:

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases:

- Research Findings : In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

Emerging research indicates potential antimicrobial effects:

- Study Insights : A recent investigation found that the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggested that it could be developed into a novel antimicrobial agent .

Synthetic Methodologies

The synthesis of this compound typically involves:

- Condensation Reactions : The initial step often involves the condensation of 3-methoxybenzaldehyde with hydrazine to form an intermediate hydrazone.

- Cyclization : This intermediate undergoes cyclization with malononitrile to form the pyrazole ring.

- Functionalization : Further functionalization introduces the amino group at the 5-position.

Table 1: Synthetic Pathways

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 3-Methoxybenzaldehyde + Hydrazine | Ethanol, reflux | Hydrazone |

| 2 | Hydrazone + Malononitrile | Base catalyst | Pyrazole |

| 3 | Pyrazole + Amine source | Heat | Final product |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several future directions:

- Drug Development : Given its diverse biological activities, there is potential for this compound to be developed into multi-target drugs for cancer and inflammation.

- Structure-Activity Relationship (SAR) Studies : Further SAR studies could optimize its efficacy and selectivity for specific targets.

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Structural and Electronic Effects

Methoxy vs. Chloro Substituents :

- The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects via the methoxy group, enhancing solubility in polar solvents compared to chloro-substituted analogs (e.g., 3-chlorophenyl in ). Chloro groups increase polarity and may improve binding in biological targets .

- Nitro groups (e.g., 2,4-dinitrophenyl in ) strongly withdraw electrons, reducing solubility but increasing reactivity in nucleophilic substitutions.

- Steric Effects: Bulky substituents like tert-butyl () or brominated quinolinyl () hinder molecular packing, often leading to lower melting points but improved bioavailability.

Spectroscopic and Crystallographic Data

- NMR Trends: Aromatic protons in 3-methoxyphenyl derivatives resonate near δ 6.87–7.64 ppm (e.g., ), while nitro-substituted analogs show downfield shifts due to electron withdrawal (δ 7.11–7.59 ppm in ). Amino protons (NH₂) appear as singlets near δ 8.06–9.67 ppm .

- Crystallography: The chloroethyl analog (C₆H₇ClN₄) crystallizes in a monoclinic system with hydrogen bonds (N–H···N) governing supramolecular assembly . This suggests similar H-bonding networks in the target compound.

Biological Activity

5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and findings.

The compound is characterized by the following chemical structure:

- Chemical Formula : C11H10N4O

- CAS Number : 116884-64-1

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of this compound and its derivatives:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant activity against various pathogens. For instance, derivatives showed MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 |

| This compound | Staphylococcus epidermidis | 0.25 |

This suggests that the compound could be a promising candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, particularly their effects on various cancer cell lines:

- Cell Cycle Arrest : Compounds derived from this pyrazole have been shown to induce cell cycle arrest in the G2/M phase, which is critical for inhibiting cancer cell proliferation .

- Inhibition of Tubulin Polymerization : Some derivatives demonstrated significant inhibition of tubulin polymerization, indicating potential as anticancer agents targeting microtubules .

| Compound | Cancer Cell Line | IC50 (mM) |

|---|---|---|

| Derivative A | HeLa | 0.08 |

| Derivative B | MCF7 | 12.07 |

These findings indicate that the compound may serve as a template for developing novel anticancer therapies.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this class of compounds have also been documented:

- In Vivo Studies : Research indicated that certain derivatives significantly reduced microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests a potential role in treating neurodegenerative diseases.

Case Studies

A notable study evaluated the efficacy of a series of pyrazole derivatives in treating infections caused by both Gram-positive and Gram-negative bacteria. The results showed that specific derivatives had sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, highlighting their potential in overcoming antibiotic resistance .

Q & A

Q. What are the key synthetic routes for 5-Amino-1-(3-methoxyphenyl)-1H-pyrazole-4-carbonitrile, and how do substituents influence isomer formation?

Methodological Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or via multicomponent reactions. Substituents at the 4-position of the pyrazole ring significantly influence isomer ratios. For example, methylthio or methoxy groups can alter steric and electronic effects, leading to preferential formation of specific isomers. Reaction optimization involves adjusting solvent polarity (e.g., DMF or ethanol) and temperature (80–120°C). Characterization of isomers requires HPLC or NMR to resolve overlapping peaks .

Table 1: Example Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Isomer Ratio (Major:Minor) | Reference |

|---|---|---|---|---|

| Guar Gum | Ethanol | 80 | 3:1 (dependent on R-group) | |

| Acidic Resin | DMF | 120 | 4:1 |

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- 1H NMR : Key signals include aromatic protons (δ 6.09–8.15 ppm), NH₂ (δ ~9.67 ppm), and methoxy groups (δ ~3.8 ppm). Splitting patterns help confirm substitution positions .

- IR : Stretching vibrations for CN (~2228–2296 cm⁻¹), NH₂ (~3237–3428 cm⁻¹), and aromatic C=C (~1614–1616 cm⁻¹) are diagnostic .

- X-ray Crystallography : Monoclinic systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 4.82 Å, b = 11.26 Å, c = 14.56 Å) reveal hydrogen-bonding networks (N–H⋯N, N–H⋯O) critical for supramolecular assembly .

Table 2: Key Spectroscopic Data

| Technique | Parameter | Observed Data | Reference |

|---|---|---|---|

| 1H NMR | NH₂ (s, 2H) | δ 9.67 | |

| IR | CN stretch | 2296 cm⁻¹ | |

| X-ray | Hydrogen bond length (Å) | N–H⋯N: 2.89–3.12 |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data (e.g., unit cell parameters vs. hydrogen bonding)?

Methodological Answer: Discrepancies may arise from polymorphism or varying refinement protocols. Validate structures using:

- SHELX refinement : Employ full-matrix least-squares optimization (R1 < 0.05) and validate against the Cambridge Structural Database .

- Hydrogen bond analysis : Graph-set notation (e.g., D(2,2)) identifies patterns in supramolecular assembly. For example, weak C–H⋯π interactions may explain deviations in packing .

Example Workflow :

Q. What strategies optimize selectivity for COX-2 vs. 5-LOX inhibition in pyrazole derivatives?

Methodological Answer: Substituent engineering enhances selectivity:

- Electron-withdrawing groups (e.g., CF₃ at the 4-phenyl position) improve COX-2 affinity by mimicking arachidonic acid’s carboxylate group .

- Bulkier substituents (e.g., tert-butyl) reduce 5-LOX binding due to steric clashes in the catalytic pocket.

- In vitro assays : Use human recombinant enzymes (IC₅₀ determination) and molecular docking (AutoDock Vina) to prioritize candidates .

Table 3: Selectivity Optimization

| Substituent | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Methoxy | 0.45 | 12.3 | |

| 4-Trifluoromethyl | 0.12 | 8.7 |

Q. How do reaction conditions impact the green synthesis of this compound?

Methodological Answer: Eco-friendly protocols emphasize:

- Biocatalysts : Guar gum accelerates cyclization (yield: 85–89%) without toxic byproducts .

- Solvent selection : Ethanol/water mixtures reduce environmental impact (E-factor: 2.1 vs. 5.8 for DMF).

- Waste minimization : Recover catalysts via filtration and reuse in subsequent batches .

Data Contradiction Analysis

Q. Why do melting points vary across studies (e.g., 217–219°C vs. 228–229°C)?

Methodological Answer: Variations arise from:

- Purity : Recrystallize using gradient solvents (hexane/ethyl acetate) and monitor via TLC.

- Polymorphism : Perform DSC to identify metastable forms. For example, Form I (mp 228°C) vs. Form II (mp 217°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.